molecular formula C13H18BNO4 B13452785 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate

Cat. No.: B13452785
M. Wt: 263.10 g/mol
InChI Key: NFVIOBCOYZTGOM-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isonicotinate moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with pinacolborane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate involves the formation of a boronate complex with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through coordination with nucleophiles. This coordination activates the substrate, making it more reactive towards coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is unique due to its isonicotinate moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-15-7-6-9(10)11(16)17-5/h6-8H,1-5H3

InChI Key

NFVIOBCOYZTGOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)OC

Origin of Product

United States

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